

Exploring the electronic properties of 2-Chloroquinolin-5-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroquinolin-5-ol

Cat. No.: B179666

[Get Quote](#)

An In-depth Technical Guide on the Electronic Properties of **2-Chloroquinolin-5-ol**

Abstract

This technical guide provides a comprehensive overview of the electronic properties of **2-Chloroquinolin-5-ol**, a substituted quinoline derivative of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in public literature, this document leverages established computational chemistry methodologies and extrapolates from data on structurally related compounds to predict its key electronic characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's reactivity, stability, and potential interaction mechanisms. The content includes predicted spectroscopic data, frontier molecular orbital analysis, and molecular electrostatic potential mapping. Detailed experimental protocols for the synthesis and characterization of similar quinoline derivatives are also provided, alongside visualizations of key processes to facilitate comprehension.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals, agrochemicals, and functional dyes. Their biological and chemical activities are intrinsically linked to the electronic properties of the quinoline scaffold, which can be finely tuned through substitution. The introduction of a chlorine atom at the 2-position and a hydroxyl group at the 5-position of the quinoline ring system in **2-Chloroquinolin-5-ol** is expected to create a unique electronic profile. The electron-withdrawing

nature of the chlorine atom and the electron-donating/hydrogen-bonding capabilities of the hydroxyl group are anticipated to significantly influence the molecule's charge distribution, reactivity, and intermolecular interactions.

This guide presents a theoretical exploration of these properties using Density Functional Theory (DFT) calculations, a powerful tool in modern chemical research for predicting molecular geometries and electronic structures.[\[1\]](#)

Predicted Molecular and Electronic Properties

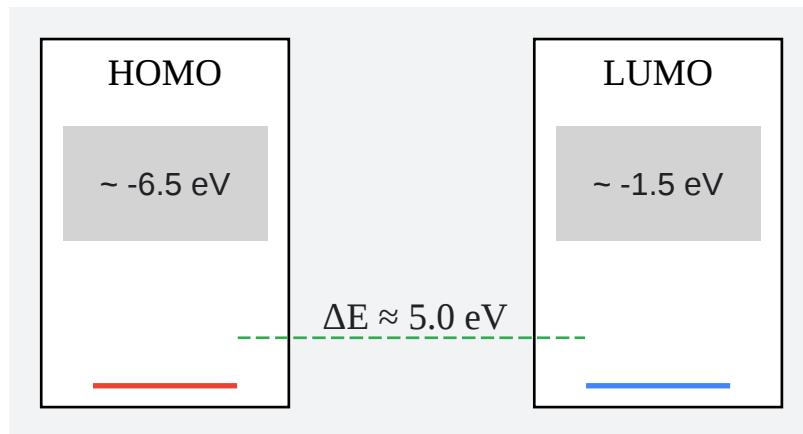
The fundamental properties of **2-Chloroquinolin-5-ol** are summarized below. While experimental values are not readily available, these predicted values offer a solid basis for further investigation.

Structural and Physicochemical Data

Property	Predicted Value	Source
Molecular Formula	C ₉ H ₆ CINO	[2]
Monoisotopic Mass	179.0138 Da	[2]
XlogP (predicted)	3.2	[2]
InChIKey	MVDHRGKTFBOLDA- UHFFFAOYSA-N	[2]
SMILES	C1=CC2=C(C=CC(=N2)Cl)C(=C1)O	[2]

Computational Electronic Data (Predicted)

Computational analyses, particularly those employing DFT, provide deep insights into the electronic behavior of molecules. The following table summarizes the predicted electronic properties of **2-Chloroquinolin-5-ol**, based on studies of similar quinoline derivatives.[\[1\]](#)[\[3\]](#)

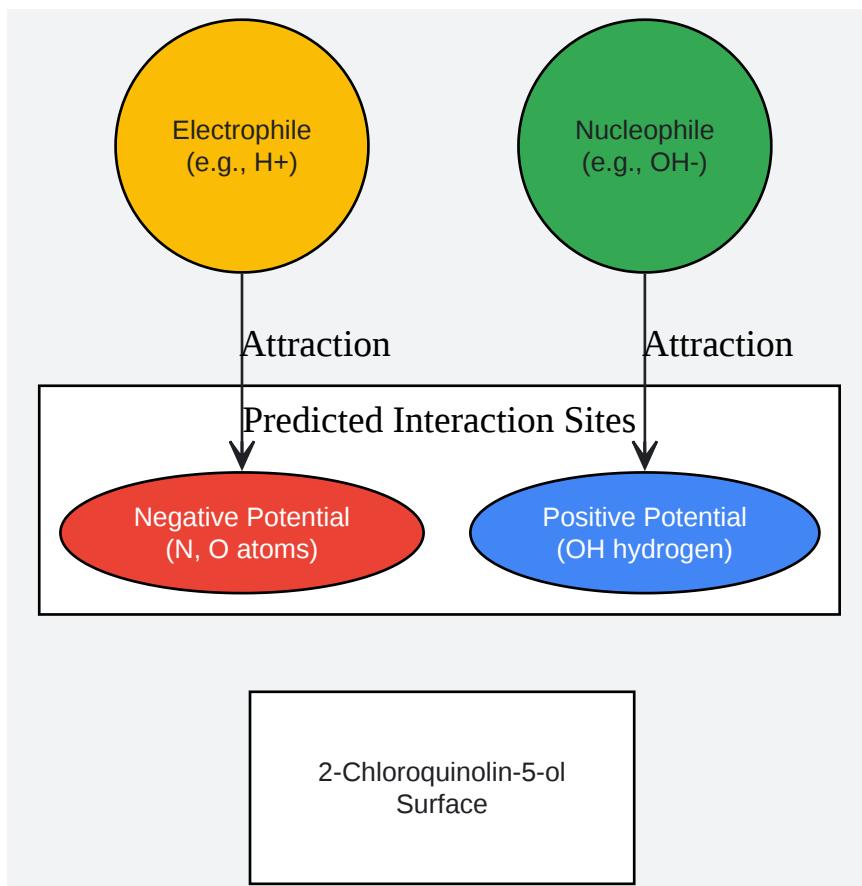

Parameter	Predicted Value (Approximate)	Significance
HOMO Energy	~ -6.5 eV	Highest Occupied Molecular Orbital; relates to the ability to donate electrons. A higher energy indicates greater reactivity as a nucleophile. [4] [5]
LUMO Energy	~ -1.5 eV	Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. A lower energy indicates greater reactivity as an electrophile. [4] [5]
HOMO-LUMO Gap (ΔE)	~ 5.0 eV	Energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity and lower kinetic stability. [4] [6]
Dipole Moment	~ 2.5 - 3.5 D	A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For **2-Chloroquinolin-5-ol**, the HOMO is expected to be localized primarily on the phenol-like ring, particularly around the hydroxyl group and the carbon atoms of the benzene ring, due to the electron-donating nature of the -OH group. The LUMO is anticipated to be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom and the nitrogen atom.

This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon photoexcitation.


[Click to download full resolution via product page](#)

Caption: Predicted HOMO-LUMO energy levels for **2-Chloroquinolin-5-ol**.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for intermolecular interactions.[7][8][9] For **2-Chloroquinolin-5-ol**, the MEP is expected to show:

- Negative Potential (Electron-Rich Regions): Concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
- Positive Potential (Electron-Deficient Regions): Located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The carbon atom attached to the chlorine will also exhibit a degree of positive potential.
- Neutral Regions: The carbon backbone of the aromatic rings will generally show intermediate potential.

[Click to download full resolution via product page](#)

Caption: Conceptual MEP map for **2-Chloroquinolin-5-ol**.

Spectroscopic Properties (Predicted)

While experimental spectra are not available, theoretical calculations and comparison with similar compounds allow for the prediction of key spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.

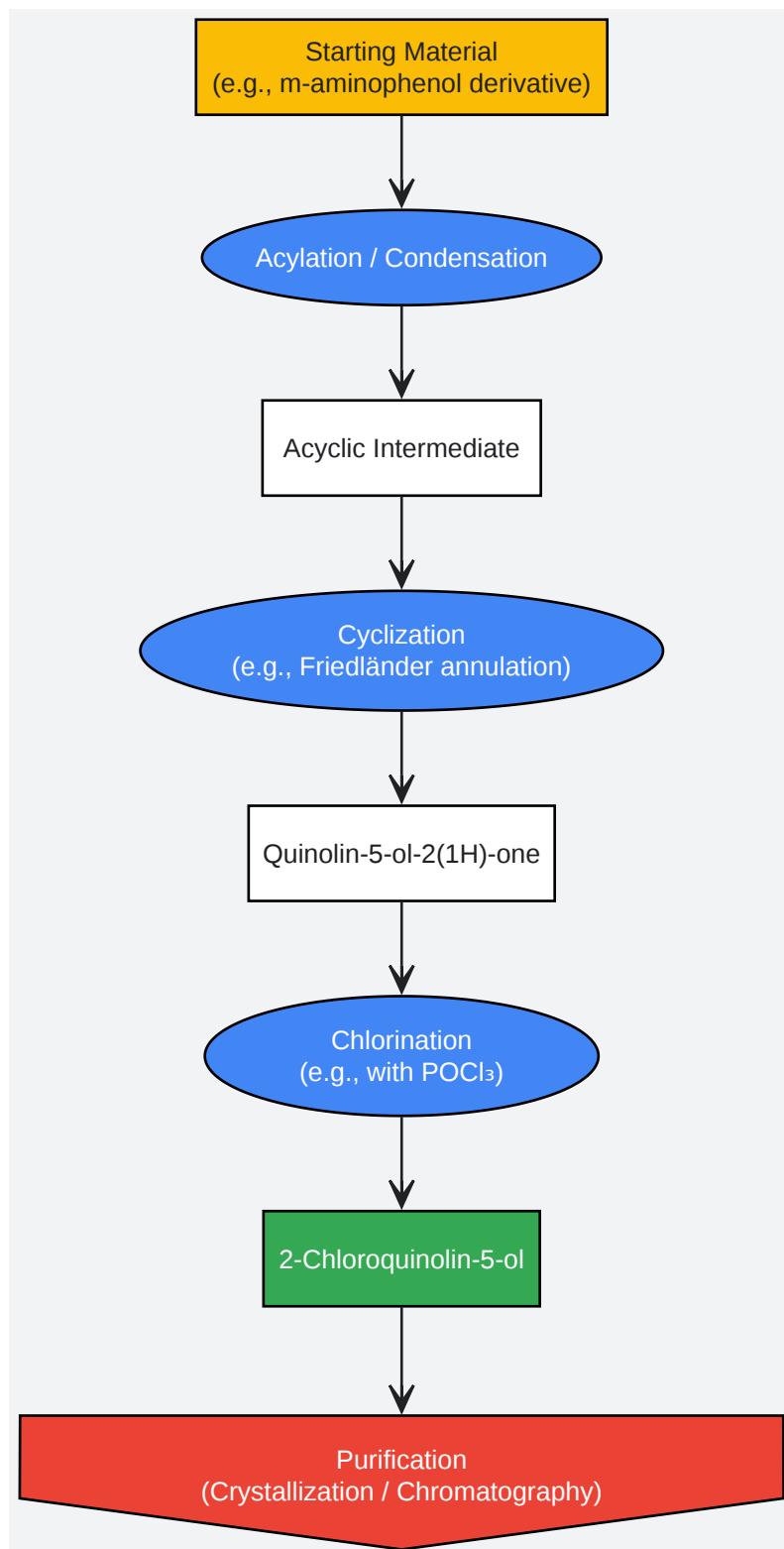
Wavenumber (cm ⁻¹)	Vibration	Expected Appearance
3200-3600	O-H stretch (hydroxyl)	Broad
3000-3100	Aromatic C-H stretch	Sharp, multiple
1500-1600	C=C and C=N ring stretching	Strong, multiple
1200-1300	C-O stretch (hydroxyl)	Medium to strong
700-850	C-Cl stretch	Medium to strong

¹H and ¹³C NMR Spectroscopy

The NMR spectra will be complex due to the fused aromatic system. The chemical shifts will be influenced by the electron-withdrawing chlorine and the electron-donating hydroxyl group.

- ¹H NMR: Aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The proton of the hydroxyl group may appear as a broad singlet, with its chemical shift being solvent-dependent.
- ¹³C NMR: Aromatic carbons will resonate between 110-160 ppm. The carbon bearing the chlorine atom (C2) will be significantly deshielded, appearing at a higher chemical shift.

UV-Visible Spectroscopy


The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions.[10][11] For **2-Chloroquinolin-5-ol**, absorptions are predicted in the UV region, likely with maxima around 230-250 nm and 300-330 nm. The hydroxyl group may cause a slight red shift (bathochromic shift) compared to unsubstituted 2-chloroquinoline.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **2-Chloroquinolin-5-ol**, based on established procedures for similar quinoline derivatives.[12][13]

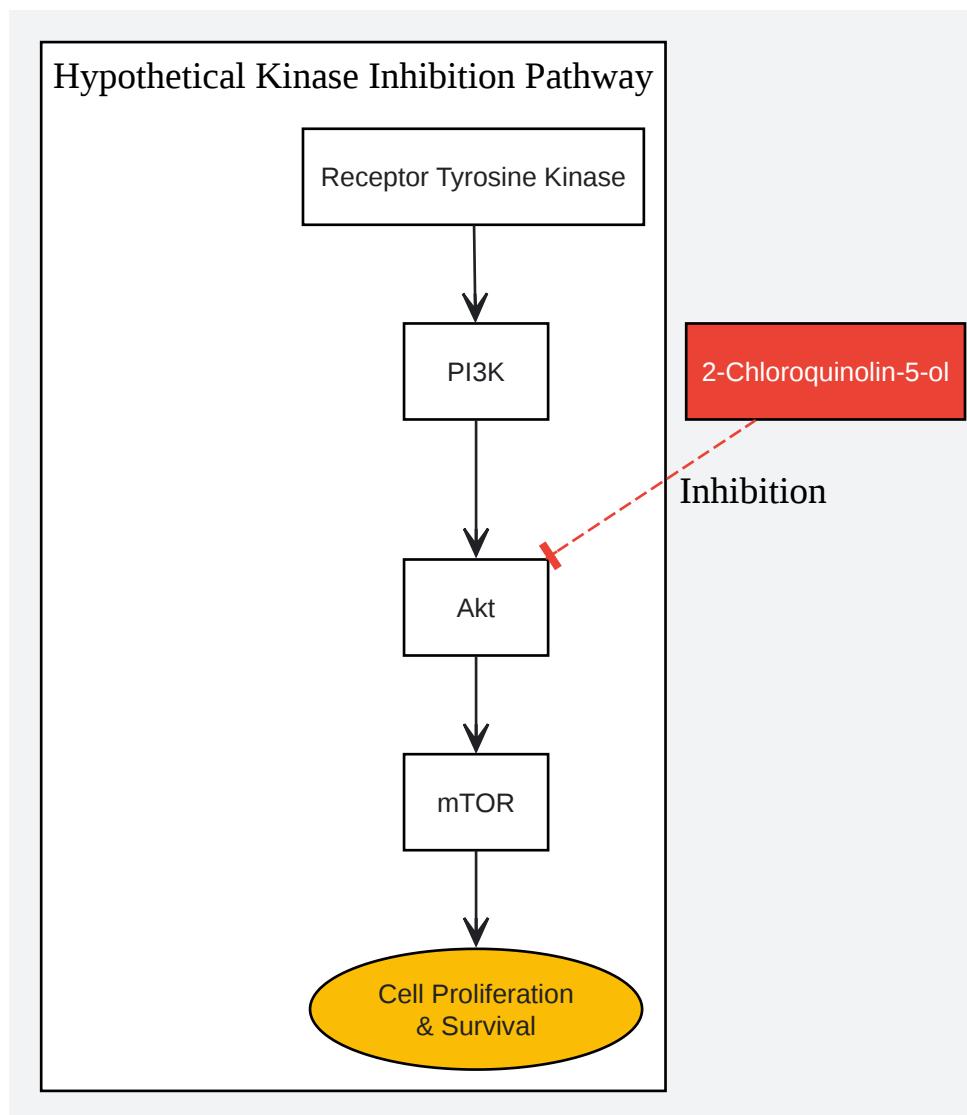
Synthesis of 2-Chloroquinolin-5-ol

A plausible synthetic route involves the cyclization of an appropriately substituted aniline followed by chlorination.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Chloroquinolin-5-ol**.

Protocol:


- Preparation of the Quinolinone Intermediate: A suitable m-aminophenol derivative is reacted with an acetoacetate derivative under acidic conditions (e.g., using sulfuric acid or a Lewis acid catalyst) and heated to induce a cyclization reaction, forming the corresponding quinolin-5-ol-2(1H)-one.
- Chlorination: The resulting quinolinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl_3), often in the presence of a base like N,N-dimethylaniline, and heated under reflux. This step converts the hydroxyl group at the 2-position (in its keto tautomeric form) to a chlorine atom.
- Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Characterization Methods

- Melting Point: Determined using a standard melting point apparatus.
- FT-IR Spectroscopy: The spectrum is recorded using a KBr pellet or as a thin film on a salt plate.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d_6 or CDCl_3 .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
- UV-Visible Spectroscopy: The absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile) using a UV-Vis spectrophotometer.

Potential Applications and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][14][15][16][17][18][19]} The specific substitution pattern of **2-Chloroquinolin-5-ol** suggests it could be investigated as an inhibitor of various enzymes, such as kinases or proteases, where hydrogen bonding and halogen interactions are crucial for binding. For instance, many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding pocket.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide has provided a detailed theoretical analysis of the electronic properties of **2-Chloroquinolin-5-ol**. Through computational predictions and extrapolation from related compounds, we have outlined its expected structural, electronic, and spectroscopic characteristics. The presence of both an electron-withdrawing chloro group and an electron-donating hydroxyl group on the quinoline scaffold creates a molecule with distinct regions of high and low electron density, suggesting a rich potential for targeted chemical interactions. The provided experimental protocols offer a practical framework for the synthesis and characterization of this compound, paving the way for future experimental validation of these theoretical predictions and the exploration of its potential applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloroquinolin-5-ol (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Quinoline [webbook.nist.gov]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 18. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Exploring the electronic properties of 2-Chloroquinolin-5-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179666#exploring-the-electronic-properties-of-2-chloroquinolin-5-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com